2-[3-(2-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide
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Overview
Description
The compound 2-[3-(2-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a thioxoimidazolidinone core, substituted with chlorobenzyl, methoxyphenyl, and ethoxyphenyl groups, which contribute to its distinctive chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thioxoimidazolidinone Core: This step involves the reaction of a suitable amine with carbon disulfide and an appropriate aldehyde or ketone to form the thioxoimidazolidinone ring.
Substitution Reactions:
Acylation: The final step involves the acylation of the intermediate product with 3-ethoxyphenylacetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenated reagents and catalysts like palladium on carbon (Pd/C) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or demethoxylated products.
Scientific Research Applications
2-[3-(2-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of related compounds.
Biology: The compound may serve as a tool for investigating biological pathways and mechanisms.
Materials Science: Its chemical properties could be exploited in the design of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-[3-(2-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 2-[3-(2-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide stands out due to its unique combination of substituents and the presence of the thioxoimidazolidinone core. Similar compounds might include:
2-[3-(2-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxoimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide: Lacks the thioxo group.
2-[3-(2-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide: Lacks the ethoxy group on the phenyl ring.
2-[3-(2-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(3-methoxyphenyl)acetamide: Substitutes the ethoxy group with a methoxy group.
These comparisons highlight the unique structural features and potential functional implications of the target compound.
Properties
CAS No. |
1024017-54-6 |
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Molecular Formula |
C27H26ClN3O4S |
Molecular Weight |
524.0 g/mol |
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C27H26ClN3O4S/c1-3-35-22-9-6-8-19(15-22)29-25(32)16-24-26(33)31(20-11-13-21(34-2)14-12-20)27(36)30(24)17-18-7-4-5-10-23(18)28/h4-15,24H,3,16-17H2,1-2H3,(H,29,32) |
InChI Key |
RFKCKGNTTZSKMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CC=C3Cl)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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